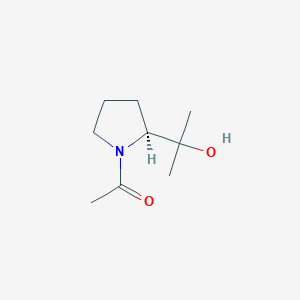

![molecular formula C8H8N2O B053984 4-甲氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 122379-63-9](/img/structure/B53984.png)

4-甲氧基-1H-吡咯并[2,3-b]吡啶

概述

描述

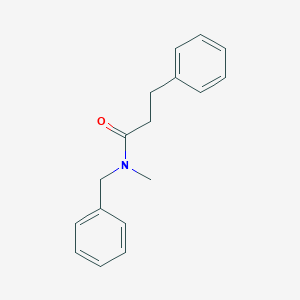

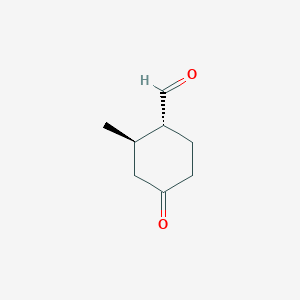

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted interest due to its structural complexity and potential for diverse chemical reactivity and properties. Its structure consists of a pyrrolopyridine core with a methoxy group, making it a versatile intermediate for various chemical and pharmacological syntheses.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves ring opening followed by ring closure reactions, utilizing substrates like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino derivatives to afford novel structures. Techniques include condensation with α-amino acid esters, Dieckmann cyclisation, and acylation methods in the presence of Lewis acids for functional group transformations (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is established through spectral data and theoretical calculations, including DFT (Density Functional Theory). These analyses provide insights into the electronic, vibrational, and structural characteristics of the molecule, supporting the high stability and reactivity of specific molecular configurations (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions include acylative cyclodehydration and cyclisation to form pyrrolidines and pyridines. The reactivity towards nucleophilic attacks and the ability to undergo transformations into various heterocyclic frameworks highlight the compound's chemical versatility. Natural bond orbital (NBO) analysis is used to investigate hyperconjugative interactions, providing insights into the molecular basis of reactivity and stability (Halim & Ibrahim, 2022).

科学研究应用

生物医学应用

1H-吡唑并[3,4-b]吡啶是一类杂环化合物,包括4-甲氧基-1H-吡咯并[2,3-b]吡啶,已在超过5500篇参考文献中被描述,其中包括2400项专利 . 它们已被用于合成具有不同生物医学应用的各种化合物 .

成纤维细胞生长因子受体抑制剂

1H-吡咯并[2,3-b]吡啶衍生物已被开发为有效的成纤维细胞生长因子受体(FGFR)抑制剂 . FGFR在各种类型的肿瘤中起着至关重要的作用,靶向FGFR是癌症治疗的一种有吸引力的策略 .

涉及血浆血糖升高的疾病的治疗

与4-甲氧基-1H-吡咯并[2,3-b]吡啶相似的化合物被发现可以降低血糖,这表明它们在预防和治疗涉及血浆血糖升高的疾病(如高血糖、1型糖尿病、肥胖引起的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压)方面具有潜在的应用价值 .

氮杂吲哚的合成

氮杂吲哚化学骨架,包括4-甲氧基-7-氮杂吲哚,在许多具有生物活性的天然产物和合成衍生物中都有体现 . 该骨架已产生了几种针对各种疾病的治疗剂 .

7-氮杂吲哚和7-氮杂吲哚啉的选择性合成

已经开发出一种新型的一锅法,可以选择性地合成7-氮杂吲哚和7-氮杂吲哚啉,它们可以通过易于获得的2-氟-3-甲基吡啶和芳香醛之间的反应生成 . 化学选择性取决于抗衡离子的依赖性 .

激酶抑制剂的设计

氮杂吲哚骨架,包括4-甲氧基-7-氮杂吲哚,已被用于激酶抑制剂的设计 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

作用机制

Target of Action

The primary target of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 4-Methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound is a solid

Result of Action

In vitro, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound is a solid , which suggests that it may be stable under a variety of environmental conditions

安全和危害

生化分析

Biochemical Properties

4-Methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors can lead to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell proliferation and survival . The interaction between 4-Methoxy-1H-pyrrolo[2,3-b]pyridine and FGFRs is primarily through binding to the ATP-binding pocket of the receptor, thereby preventing its activation.

Cellular Effects

The effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly breast cancer cells . It achieves this by disrupting the FGFR signaling pathway, leading to reduced cell proliferation and increased cell death. Additionally, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FGFRs, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell growth and survival. Additionally, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine can influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 4-Methoxy-1H-pyrrolo[2,3-b]pyridine can sustain its inhibitory effects on FGFRs, leading to prolonged suppression of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions. Studies have identified a therapeutic window where 4-Methoxy-1H-pyrrolo[2,3-b]pyridine exerts its beneficial effects without causing harm to the organism .

Metabolic Pathways

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, the compound can localize to different cellular compartments, where it exerts its biological effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is critical for its activity. The compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its function and activity. The localization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine within cells is essential for its role in modulating cellular processes and signaling pathways .

属性

IUPAC Name |

4-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIKOOPKCLWWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459710 | |

| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122379-63-9 | |

| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

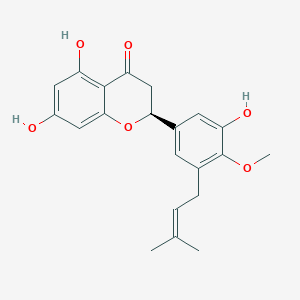

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)

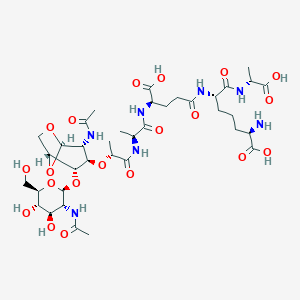

![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)